Pyridosine
Overview
Description
Pyridosine, also known as pyridoxine, is a form of vitamin B6. It is a water-soluble vitamin that is naturally present in many foods, added to others, and available as a dietary supplement. This compound plays a crucial role in the metabolism of proteins, carbohydrates, and fats. It is essential for the proper functioning of enzymes that facilitate various biochemical reactions in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The industrial synthesis of pyridosine typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs . The process involves two main stages:
Diene Condensation: This stage involves the formation of adducts through the reaction of 1,3-oxazole derivatives with dienophiles. The reaction is carried out at temperatures not exceeding 100°C.
Aromatization and Hydrogenation: The adducts formed in the first stage are treated with aqueous solutions of acids and bases, followed by catalytic hydrogenation to produce this compound.
Industrial Production Methods: this compound hydrochloride is the main commercial form of vitamin B6. It is produced by several pharmaceutical companies worldwide, including those in the USA, Switzerland, Japan, and Germany. The industrial production methods have evolved to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Pyridosine undergoes various chemical reactions, including:
Reduction: It can be reduced to form pyridoxamine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation systems in aqueous solutions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Pyridoxal, pyridoxal hydrochloride.
Reduction: Pyridoxamine.
Substitution: Various substituted pyridoxine derivatives.
Scientific Research Applications
Pyridosine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Essential for the synthesis of neurotransmitters and the metabolism of amino acids.
Industry: Used in the fortification of foods and dietary supplements.
Mechanism of Action
Pyridosine is converted to its active form, pyridoxal 5’-phosphate, in the body. This active form serves as a coenzyme in over 140 enzyme reactions, primarily involved in amino acid metabolism. Pyridoxal 5’-phosphate facilitates the conversion of amino acids to neurotransmitters such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA) . It also plays a role in glycogen metabolism and the synthesis of hemoglobin .
Comparison with Similar Compounds
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Properties
IUPAC Name |
(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPZFLHRXCYGZ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953486 | |
Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31489-08-4 | |
Record name | (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31489-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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